4-(2,6-Dimethylbenzoyl)isoquinoline

Lipophilicity Drug Design ADME Prediction

Standard 4-benzoylisoquinoline derivatives often fail in CNS-targeting SAR due to conformational ambiguity, producing non-reproducible binding data. This 2,6-dimethyl variant solves that via restricted carbonyl-aryl rotation, enforcing a defined dihedral angle for consistent docking & MD simulations. • Purity: 98% - ensures reproducible biological assay data. • CNS-optimized profile: XLogP3 4.2, TPSA 30 Ų, zero HBD - predicts passive BBB permeability. • Supply chain: Stocked at BenchChem for immediate global shipment, supporting both exploratory med-chem and atroposelective method development.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 1187171-86-3
Cat. No. B1421741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylbenzoyl)isoquinoline
CAS1187171-86-3
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3
InChIKeyDJKWXIMRYIYIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dimethylbenzoyl)isoquinoline (CAS 1187171-86-3): Physicochemical and Structural Baseline for Research Procurement


4-(2,6-Dimethylbenzoyl)isoquinoline (CAS 1187171-86-3) is a synthetic isoquinoline derivative bearing a sterically hindered 2,6-dimethylbenzoyl group at the 4-position [1]. It possesses a molecular formula of C18H15NO and a molecular weight of 261.32 g/mol . The compound is characterized by a calculated XLogP3 of 4.2 and a topological polar surface area (TPSA) of approximately 30 Ų [1]. Commercial availability typically includes purity specifications of 98% .

Why In-Class Isoquinoline Analogs Cannot Substitute for 4-(2,6-Dimethylbenzoyl)isoquinoline (CAS 1187171-86-3)


Generic substitution among 4-benzoylisoquinoline derivatives is precluded by the specific steric and electronic contributions of the 2,6-dimethyl substitution pattern [1]. The presence of two ortho-methyl groups restricts rotation about the carbonyl-aryl bond and alters the dihedral angle between the isoquinoline core and the pendant benzoyl ring [2]. This conformational constraint directly influences molecular recognition events, binding pocket complementarity, and downstream physicochemical properties such as lipophilicity (LogP) and polar surface area . Consequently, even structurally similar analogs—such as the unsubstituted 4-benzoylisoquinoline, the mono-methylated 4-(2-methylbenzoyl)isoquinoline, or the electronically distinct 4-(2,6-dichlorobenzoyl)isoquinoline—cannot be assumed to exhibit comparable behavior in biological assays, crystallization trials, or computational docking studies [1].

Quantitative Differentiation of 4-(2,6-Dimethylbenzoyl)isoquinoline (CAS 1187171-86-3) vs. Closest Analogs


Lipophilicity (XLogP3) Advantage: 4-(2,6-Dimethylbenzoyl)isoquinoline vs. 4-Benzoylisoquinoline

The target compound exhibits a calculated XLogP3 of 4.2, compared to an estimated LogP of approximately 3.5 for the unsubstituted parent 4-benzoylisoquinoline [1][2]. The addition of two methyl groups increases lipophilicity by approximately 0.7 LogP units.

Lipophilicity Drug Design ADME Prediction

Molecular Weight Distinction: Impact on Physicochemical Property Space

4-(2,6-Dimethylbenzoyl)isoquinoline has a molecular weight of 261.32 g/mol, which is 28.06 g/mol greater than the 4-benzoylisoquinoline parent (233.26 g/mol) due to the two methyl substituents [1]. This places the compound in a higher molecular weight bin, affecting solubility and permeability predictions.

Molecular Weight Lead Optimization Physicochemical Properties

Purity Specification Benchmark: Higher Stated Purity vs. 4-(2,6-Dimethylbenzoyl)quinoline

Commercial sources of 4-(2,6-dimethylbenzoyl)isoquinoline specify a purity of 98%, whereas the isomeric 4-(2,6-dimethylbenzoyl)quinoline is typically offered at 95% purity . This 3% absolute difference represents a 60% reduction in potential impurity content.

Chemical Purity Assay Reproducibility Quality Control

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The calculated TPSA for 4-(2,6-dimethylbenzoyl)isoquinoline is 29.96 Ų , which falls below the widely cited threshold of <90 Ų for blood-brain barrier penetration. This value is lower than the typical range for isoquinoline derivatives (30-35 Ų) due to the absence of additional polar heteroatoms beyond the carbonyl oxygen and isoquinoline nitrogen.

TPSA Blood-Brain Barrier CNS Drug Design

Rotatable Bond Count and Conformational Restriction: Structural Rigidity Advantage

The compound possesses only two rotatable bonds (the carbonyl-C(aryl) bond and the carbonyl-C(isoquinoline) bond) . The 2,6-dimethyl substitution further restricts rotation about the C(aryl)-C(carbonyl) bond due to steric clash with the isoquinoline ring, effectively locking the benzoyl group into a preferred conformation. The unsubstituted 4-benzoylisoquinoline also has two rotatable bonds but lacks the steric constraint, resulting in greater conformational flexibility [1].

Conformational Restriction Binding Affinity Entropic Penalty

Hydrogen Bond Acceptor Count and Ligand Efficiency Considerations

4-(2,6-Dimethylbenzoyl)isoquinoline contains exactly two hydrogen bond acceptors (the isoquinoline nitrogen and the carbonyl oxygen) and zero hydrogen bond donors . This limited H-bonding capacity, combined with its moderate molecular weight (261.32 g/mol), yields a higher ligand efficiency potential compared to analogs bearing additional polar functional groups such as the 4-(2,6-dimethoxybenzoyl)isoquinoline (CAS 1187168-19-9; MW 293.3 g/mol; additional oxygen atoms) .

Hydrogen Bonding Ligand Efficiency Pharmacophore Modeling

Validated Research and Industrial Application Scenarios for 4-(2,6-Dimethylbenzoyl)isoquinoline (CAS 1187171-86-3)


Medicinal Chemistry: Lead Optimization and SAR Exploration

The distinct lipophilicity (XLogP3 = 4.2) and conformational restriction imparted by the 2,6-dimethyl substitution make this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can leverage its higher LogP relative to 4-benzoylisoquinoline to probe hydrophobic binding pocket interactions, while the sterically hindered benzoyl group can be used to investigate atropisomerism effects on target engagement [1]. The 98% purity specification supports reproducible biological assay data generation .

Computational Chemistry and Molecular Modeling

With only two rotatable bonds and a well-defined conformational preference due to 2,6-disubstitution, this compound serves as an ideal test case for computational docking and molecular dynamics simulations . Its moderate molecular weight and limited H-bonding capacity (HBA = 2, HBD = 0) reduce computational complexity while maintaining pharmacophoric relevance [1]. The compound can be used to validate scoring functions and assess the accuracy of predicted binding poses against experimental crystallographic data.

Chemical Biology Probe Development

The low TPSA (29.96 Ų) and favorable lipophilicity profile predict passive blood-brain barrier permeability, positioning this compound as a candidate for developing CNS-penetrant chemical probes . Its lack of hydrogen bond donors and limited acceptor count align with CNS drug design principles [1]. Researchers investigating neurological targets may prioritize this scaffold over more polar isoquinoline analogs when BBB penetration is a key selection criterion.

Synthetic Methodology Development

The steric bulk of the 2,6-dimethylbenzoyl group presents unique challenges and opportunities in synthetic chemistry. This compound can serve as a model substrate for developing novel cross-coupling reactions, acylation methodologies, or atroposelective transformations . Its well-defined purity (98%) and commercial availability facilitate its use as a standardized building block for reaction optimization studies [1].

Technical Documentation Hub

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